ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Description
ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a sulfanyl acetamido bridge to a 5-propyl-substituted [1,2,4]triazino[5,6-b]indole moiety, with an ethyl ester group at the terminal position.
Properties
IUPAC Name |
ethyl 2-[5-[[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3S2/c1-3-9-27-13-8-6-5-7-12(13)17-18(27)22-19(25-24-17)31-11-14(28)21-20-26-23-15(32-20)10-16(29)30-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,21,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKGKJBCLGFGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(S4)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetate, sulfur, and various amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-{5-[2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}acetate typically involves multi-step reactions that integrate various chemical moieties. The compound features a triazine ring fused with an indole structure and a thiadiazole unit, which contributes to its biological activity.
Key Steps in Synthesis
- Formation of Thiadiazole : The thiadiazole moiety can be synthesized through the reaction of thiosemicarbazide with appropriate carbonyl compounds under acidic or basic conditions.
- Indole Integration : The incorporation of the indole structure may involve cyclization reactions where indole derivatives react with electrophiles.
- Final Acetate Formation : The final step usually involves esterification to yield the ethyl acetate derivative.
Biological Activities
Research indicates that compounds containing thiadiazole and triazine structures exhibit a wide range of biological activities. This compound has demonstrated potential in the following areas:
Anticancer Activity
Several studies have highlighted the anticancer properties of thiadiazole derivatives. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways such as inhibition of cell cycle progression and modulation of signaling pathways associated with cell survival .
Antimicrobial Properties
Thiadiazoles are known for their broad-spectrum antimicrobial activities:
- In Vitro Studies : Ethyl 2-{5-[2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}acetate has shown efficacy against both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties:
- Clinical Relevance : These effects are particularly significant in the context of chronic inflammatory diseases .
Neuroprotective Effects
Recent studies suggest that certain derivatives may also possess neuroprotective properties:
- Potential Applications : This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Evaluation
A study evaluated a series of thiadiazole derivatives for their cytotoxic activity against various cancer cell lines. This compound was included in the screening process and exhibited significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values indicating potent activity .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial efficacy, this compound was tested against common pathogens including E. coli and S. aureus. Results demonstrated that the compound inhibited bacterial growth effectively at low concentrations .
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression. The triazino and thiadiazole groups may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b)
- Key Features : Contains a 1,3,4-thiadiazole ring, phenyl group, and ethyl ester.
- Synthesis: Formed via reaction of thiohydrazonate intermediates with ethyl 2-chloro-2-(2-phenylhydrazono)acetate.
- Contrast: Unlike the target compound, 9b lacks the triazinoindole system and instead incorporates a triazole ring. The phenyl substituent may reduce solubility compared to the target’s propyl-triazinoindole group.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
- Key Features : Features a 1,3,4-oxadiazole ring and indole-linked sulfanyl acetamide.
- Contrast: Replacing thiadiazole with oxadiazole alters electronic properties (e.g., reduced polarizability due to oxygen’s higher electronegativity). The indole group in 8a-w may enhance π-π stacking interactions, whereas the target’s triazinoindole offers additional hydrogen-bonding sites.
ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE
- Molecular Formula : C17H16N4O3S4; MW : 452.58.
- Key Features : Dual thiadiazole-thiazole system with methylthio and phenyl substituents.
- Contrast: The methylthio group increases lipophilicity, while the target’s propyl-triazinoindole may improve binding specificity. The thiazole ring in this compound introduces conformational rigidity absent in the target’s structure.
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Structural Analogues
*Estimated for the target compound based on structural analysis.
Research Findings and Implications
- Electronic Effects: The triazinoindole system in the target compound may enhance electron-deficient character compared to phenyl-substituted analogues, influencing redox behavior .
- Bioactivity Potential: While biological data for the target compound is unavailable, structurally related compounds (e.g., ’s oxadiazoles) exhibit antimicrobial and anticancer properties, suggesting the target’s utility in similar domains .
Biological Activity
Ethyl 2-{5-[2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Indole moiety : Known for diverse biological activities including anticancer and antimicrobial properties.
- Thiadiazole and triazine rings : These heterocycles are often associated with various pharmacological effects such as antifungal, antibacterial, and anticancer activities.
Molecular Formula
The molecular formula of this compound is C₁₈H₃₁N₇O₂S₂.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance:
- Triazoles : Compounds derived from the triazole structure have demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The indole structure is particularly noteworthy for its anticancer potential. Studies have shown that indole derivatives can inhibit cancer cell proliferation. For example:
- Indole derivatives : Compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiadiazole and triazole rings can act as enzyme inhibitors.
- Interference with DNA Synthesis : The indole moiety may interact with DNA or RNA synthesis pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of similar thiadiazole derivatives found that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics against resistant strains .
Study 2: Anticancer Potential
In vitro studies on indole derivatives showed a marked reduction in cell viability in A549 lung cancer cells when treated with compounds similar to this compound .
Q & A
Basic Research Question: What methodologies are recommended for optimizing the synthesis yield of this compound?
Answer:
Synthesis optimization requires systematic adjustments to reaction parameters. Key steps include:
- Solvent selection : Absolute ethanol or similar polar solvents are effective for facilitating nucleophilic substitutions, as demonstrated in triazinoindole-thiadiazole syntheses .
- Temperature control : Reflux conditions (e.g., 80–90°C) improve reaction kinetics while avoiding decomposition .
- Reagent stoichiometry : A 1.2:1 molar ratio of hydrazine hydrate to substrate enhances intermediate formation .
- Progress monitoring : Thin-layer chromatography (TLC) using chloroform:methanol (7:3) ratios ensures real-time tracking .
- Purification : Ice-water precipitation followed by column chromatography achieves >95% purity .
Basic Research Question: How can structural characterization of this compound be rigorously validated?
Answer:
Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions on the triazinoindole and thiadiazole moieties .
- X-ray crystallography : Determines molecular geometry and confirms heterocyclic ring conformations, as applied to analogous thiadiazole-triazine hybrids .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., 415.5 g/mol) and fragmentation patterns .
Advanced Research Question: What experimental strategies are recommended to investigate its potential biological activity?
Answer:
Adopt a multi-tiered approach:
- In vitro screening : Use antimicrobial (e.g., broth microdilution) and anticancer (e.g., MTT assay) models to assess activity against target cell lines .
- Target identification : Employ molecular docking to predict interactions with enzymes like DNA topoisomerase or kinases .
- Mechanistic studies : Fluorescence-based assays can monitor DNA intercalation or protein-binding kinetics .
Advanced Research Question: How can computational modeling enhance understanding of its reactivity?
Answer:
Leverage quantum mechanical and machine learning tools:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility parameters .
- AI-driven platforms : Tools like COMSOL Multiphysics enable predictive modeling of reaction pathways and byproduct formation .
Advanced Research Question: How should researchers address contradictions in reported physicochemical data?
Answer:
- Cross-validation : Compare data from independent techniques (e.g., DSC for melting points vs. computational predictions) .
- Reproducibility checks : Replicate synthesis under standardized conditions to isolate variables like humidity or catalyst purity .
- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity effects on stability) .
Advanced Research Question: What methodologies assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .
- Analytical monitoring : Use HPLC to track degradation products and identify instability triggers (e.g., hydrolysis of the acetate ester) .
- Spectroscopic tracking : FTIR detects functional group changes (e.g., sulfide oxidation) under oxidative stress .
Advanced Research Question: How can researchers elucidate its interaction mechanisms with biological targets?
Answer:
- Surface plasmon resonance (SPR) : Quantify binding affinities (KD values) for protein targets in real-time .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
- Cryo-EM/X-ray co-crystallography : Resolve 3D structures of compound-target complexes at atomic resolution .
Advanced Research Question: What green chemistry approaches can reduce waste in its synthesis?
Answer:
- Solvent-free reactions : Mechanochemical grinding (e.g., ball milling) minimizes solvent use for thiadiazole ring formation .
- Catalytic systems : Immobilized enzymes or recyclable catalysts (e.g., Pd/C) improve atom economy in acetamide coupling steps .
- Continuous flow reactors : Enhance scalability and reduce energy consumption compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
